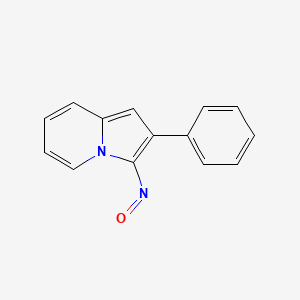

![molecular formula C11H9N3S B3823002 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B3823002.png)

2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Vue d'ensemble

Description

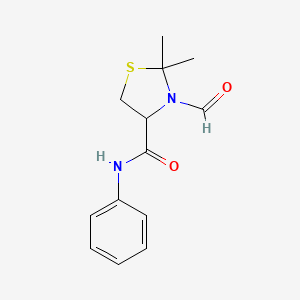

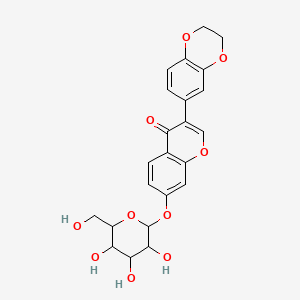

2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C12H10N2S and a molecular weight of 214.29 . It is a derivative of imidazo[2,1-b][1,3,4]thiadiazole, a heterocyclic compound that has been reported to possess various pharmaceutical activities .

Synthesis Analysis

The synthesis of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves a one-pot three-component reaction using an ionic liquid, namely 1-butyl-3-methylimidazolium bromide . The reaction involves the appropriate hydrazonoyl halide derivatives .Molecular Structure Analysis

The structure of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The ring is substituted at the 2-position with a methyl group and at the 6-position with a phenyl group .Chemical Reactions Analysis

The structure-activity relationship of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives has been studied. It was found that certain substitutions at the 2-position and 6-position of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole include a molecular weight of 214.29 and a molecular formula of C12H10N2S .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Antitubercular Activity : 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and shown effective in vitro antimycobacterial activity against Mycobacterium tuberculosis. Specifically, certain derivatives demonstrated inhibitory activities with minimum inhibitory concentration (MIC) values comparable to standard drugs like ethambutol and ciprofloxacin (Ramprasad et al., 2016).

Antibacterial and Antifungal Properties : Some derivatives have shown potent antibacterial activity against bacterial strains like Escherichia coli and Staphylococcus aureus. Additionally, antifungal properties have been noted in various studies, indicating a broad spectrum of potential antimicrobial applications (Belavagi et al., 2015).

Synthesis and Crystal Structure Analysis

- Crystal Structure : Detailed analyses have been conducted on the crystal structure of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives, offering insights into their molecular configurations. This information is vital for understanding the interaction mechanisms of these compounds at the molecular level (Banu et al., 2014).

Anticancer Activity

- Potential in Cancer Therapy : Some derivatives of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their anticancer activities. Specific compounds have shown inhibitory effects on various cancer cell lines, suggesting potential applications in cancer therapy (Singh & Kaur, 2019).

Mécanisme D'action

While the exact mechanism of action of 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is not fully understood, it has been suggested that it may interact with certain target enzymes such as InhA and CYP121 . Molecular docking studies have shown strong binding interactions of the synthesized compounds with these target proteins .

Orientations Futures

Future research on 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives could focus on further understanding the relationship between the biological activity of the compounds and their structures. This could aid in the development of new antitumor compounds against diseases such as hepatocellular carcinoma .

Propriétés

IUPAC Name |

2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-8-13-14-7-10(12-11(14)15-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMSBSZXHFWUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C2S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-pyrazinecarbonitrile](/img/structure/B3822954.png)

![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)

![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)

![N-methyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3822982.png)

![[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3822991.png)